5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a tetrahydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the tetrahydroisoquinoline moiety: This step often involves the use of coupling reactions, such as amide bond formation, to attach the tetrahydroisoquinoline group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 5-benzyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
The uniqueness of 5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups and its potential biological activities. The presence of the benzyl, phenyl, and tetrahydroisoquinoline moieties contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-benzyl-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c34-28(32-16-15-22-11-7-8-12-23(22)18-32)25-19-31(17-21-9-3-1-4-10-21)20-26-27(25)30-33(29(26)35)24-13-5-2-6-14-24/h1-14,19-20H,15-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPACRHKVWBMDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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